1-Pentyl-4-piperidinecarboxamide
Description
1-Pentyl-4-piperidinecarboxamide is a piperidine-derived compound featuring a pentyl group at the 1-position and a carboxamide moiety at the 4-position of the piperidine ring. Piperidinecarboxamides are widely studied for their roles in medicinal chemistry, particularly as intermediates or bioactive molecules targeting neurological and metabolic pathways .
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
1-pentylpiperidine-4-carboxamide |
InChI |
InChI=1S/C11H22N2O/c1-2-3-4-7-13-8-5-10(6-9-13)11(12)14/h10H,2-9H2,1H3,(H2,12,14) |
InChI Key |
NXCOFHJBIIKZQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1CCC(CC1)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The following table highlights key structural differences between 1-Pentyl-4-piperidinecarboxamide and related compounds from the evidence:
*Calculated based on structural formula.
Key Observations :
- The pentyl chain in 1-Pentyl-4-piperidinecarboxamide introduces moderate lipophilicity, balancing solubility and membrane permeability compared to bulkier aromatic substituents (e.g., benzyl or acetylphenyl groups) .
- Carboxamide variations : The unmodified carboxamide in 1-Pentyl-4-piperidinecarboxamide may enhance hydrogen-bonding capacity compared to N-alkylated derivatives (e.g., N-phenylethyl in ), influencing target binding .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity:
- 1-Pentyl-4-piperidinecarboxamide : Predicted logP ~2.5 (estimated from pentyl chain), suggesting moderate lipid solubility. This contrasts with sulfonyl-containing analogs (logP ~3.8 in ) and acetylphenyl derivatives (logP ~2.0 in ), which exhibit varied solubility profiles due to substituent polarity .
- Hydrogen-bonding capacity: The carboxamide group provides two hydrogen-bond acceptors and one donor, comparable to other analogs .
Metabolic Stability:
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